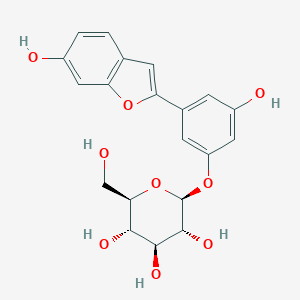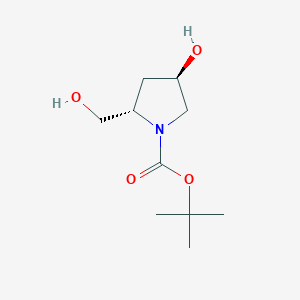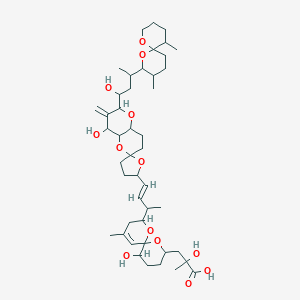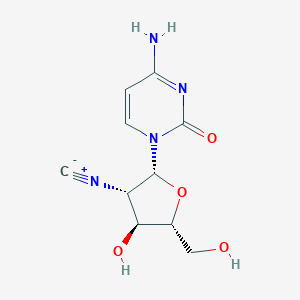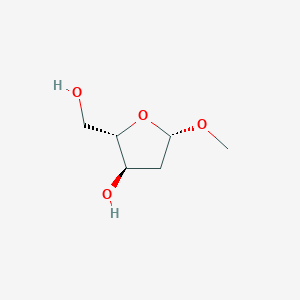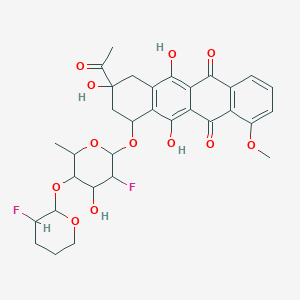
Dfftp-daunomycinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dfftp-daunomycinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. It is a derivative of daunomycin, a well-known anthracycline antibiotic that is widely used in chemotherapy. Dfftp-daunomycinone has been synthesized using various methods and has been shown to have promising anticancer properties.
Mécanisme D'action
The mechanism of action of dfftp-daunomycinone is not completely understood, but it is thought to involve the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. Dfftp-daunomycinone binds to the DNA-topoisomerase II complex and prevents the enzyme from completing its function, leading to DNA damage and ultimately, cell death.
Biochemical and Physiological Effects
Dfftp-daunomycinone has been shown to have several biochemical and physiological effects. It can induce oxidative stress, which is a critical mechanism for cancer treatment. Dfftp-daunomycinone has also been shown to inhibit the expression of various genes that are involved in cancer cell proliferation and survival. Moreover, dfftp-daunomycinone has been shown to induce cell cycle arrest, which is another critical mechanism for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Dfftp-daunomycinone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in sufficient quantities for research purposes. Moreover, dfftp-daunomycinone has been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, dfftp-daunomycinone also has some limitations. For example, it can be toxic to normal cells, which can limit its potential clinical applications. Moreover, dfftp-daunomycinone can be unstable under certain conditions, which can affect its potency and stability.
Orientations Futures
There are several future directions for dfftp-daunomycinone research. One direction is to investigate its potential applications in combination with other anticancer drugs. Another direction is to explore its potential use in different cancer types. Moreover, further studies are needed to understand the precise mechanism of action of dfftp-daunomycinone and to identify its molecular targets. Additionally, it is essential to investigate the toxicity and stability of dfftp-daunomycinone under different conditions to determine its potential clinical applications.
Conclusion
In conclusion, dfftp-daunomycinone is a promising compound with potent anticancer properties. It has been synthesized using various methods and has been extensively studied for its potential applications in cancer research. Dfftp-daunomycinone has been shown to inhibit the growth of various cancer cell lines, induce apoptosis, and have synergistic effects when used in combination with other anticancer drugs. However, further studies are needed to understand its precise mechanism of action, identify its molecular targets, and investigate its toxicity and stability under different conditions.
Méthodes De Synthèse
Dfftp-daunomycinone can be synthesized using various methods. One of the most commonly used methods involves the reaction of daunomycin with trifluoroacetic anhydride and pyridine. The resulting product is then treated with sodium hydride and 2,4-difluorobenzyl bromide to yield dfftp-daunomycinone. Other methods involve the use of different reagents and solvents, but the general approach remains the same.
Applications De Recherche Scientifique
Dfftp-daunomycinone has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Dfftp-daunomycinone has also been shown to induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. Moreover, dfftp-daunomycinone has been shown to have synergistic effects when used in combination with other anticancer drugs, such as doxorubicin and cisplatin.
Propriétés
Numéro CAS |
141291-21-6 |
|---|---|
Nom du produit |
Dfftp-daunomycinone |
Formule moléculaire |
C32H34F2O12 |
Poids moléculaire |
648.6 g/mol |
Nom IUPAC |
9-acetyl-7-[3-fluoro-5-(3-fluorooxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H34F2O12/c1-12-29(46-30-16(33)7-5-9-43-30)28(40)23(34)31(44-12)45-18-11-32(41,13(2)35)10-15-20(18)27(39)22-21(25(15)37)24(36)14-6-4-8-17(42-3)19(14)26(22)38/h4,6,8,12,16,18,23,28-31,37,39-41H,5,7,9-11H2,1-3H3 |
Clé InChI |
KBRJSDCEGMYOIM-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
SMILES canonique |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)F)O)OC6C(CCCO6)F |
Synonymes |
7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3alpha))-isomer 7-O-(2,6-dideoxy-2-fluoro-4-O-(3-fluorotetrahydropyran-2-yl)talopyranosyl)daunomycinone, (2S-(2alpha(8R*,10R*),3beta))-isomer DFFTP-daunomycinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Acetyl-2-[(4-bromophenyl)-chloromethyl]-2-chloroindol-3-one](/img/structure/B117330.png)
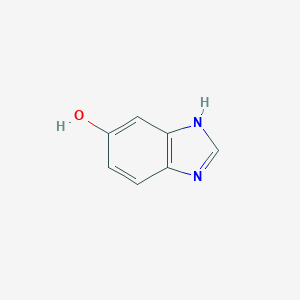
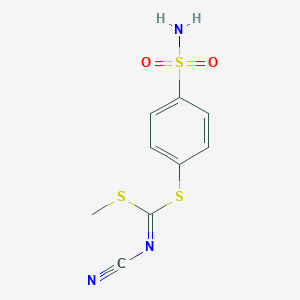
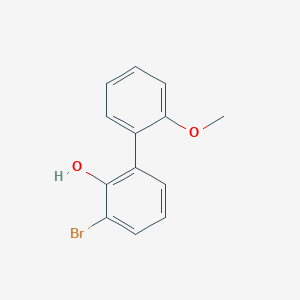
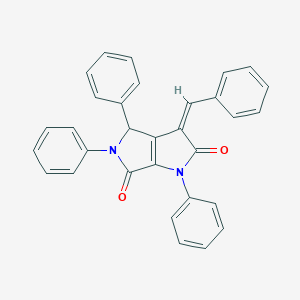
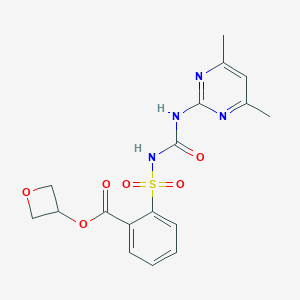
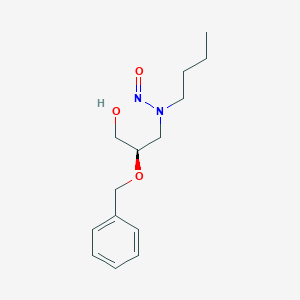
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
